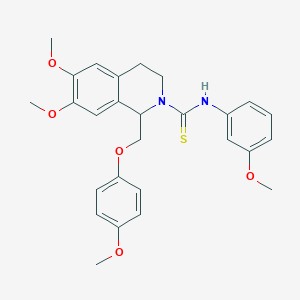
6,7-二甲氧基-1-((4-甲氧基苯氧基)甲基)-N-(3-甲氧基苯基)-3,4-二氢异喹啉-2(1H)-羧硫代酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C27H30N2O5S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理性质和医药用途
该化合物表现出有趣的药理性质,使其在各种治疗应用中具有相关性。一些潜在用途包括:
镇痛和抗炎作用:研究表明,该化合物可能具有镇痛(止痛)和抗炎作用。 它可以作为管理疼痛和炎症的潜在药物候选物进行探索 .
天然产物化学
- 在精油中的存在:该化合物天然存在于香茅油、依兰依兰油和缬草油等精油中。 这些油是具有多种应用的生物活性化合物的丰富来源 .
安全注意事项
- 毒性和处理:虽然通常被认为是安全的,但在处理过程中应采取预防措施。建议避免吸入过量的蒸汽或粉尘。 在使用该化合物时应佩戴防护设备 .
结论
“6,7-二甲氧基-1-((4-甲氧基苯氧基)甲基)-N-(3-甲氧基苯基)-3,4-二氢异喹啉-2(1H)-羧硫代酰胺”在从药理学到天然产物化学的各个领域都具有潜力。 研究人员正在继续探索其潜在应用,需要进一步的研究来释放其全部潜力 . 如果你需要更多信息或有任何具体问题,请随时提问!😊
生物活性
The compound 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic molecule with potential therapeutic applications. Its structural properties suggest a range of biological activities, particularly in the modulation of neurotransmitter systems and muscle contractility.
Chemical Structure and Properties
- Molecular Formula : C27H29NO5
- Molecular Weight : 447.531 g/mol
- IUPAC Name : 1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone
The primary mechanism of action for this compound involves its role as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation can influence synaptic plasticity and neuronal excitability, which are critical for cognitive functions and memory formation .
Biochemical Pathways
The interaction with NMDA receptors suggests that this compound may affect several downstream signaling pathways:
- Calcium Signaling : The compound has been shown to increase cytosolic calcium levels, which is crucial for various cellular processes including muscle contraction and neurotransmitter release.
- Neuronal Activity : By modulating NMDA receptor activity, it may also impact neuronal firing rates and synaptic strength.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Neuroprotective Effects
Studies have suggested that compounds similar to this isoquinoline derivative can provide neuroprotective benefits by enhancing synaptic transmission and reducing excitotoxicity associated with neurodegenerative diseases.
2. Muscle Contractility Modulation
In experimental models, the compound has been observed to affect smooth muscle contractility. For instance, it was shown to reduce calcium-dependent contractions in smooth muscle tissues by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .
3. Antidepressant-like Effects
Research has indicated potential antidepressant-like effects through modulation of serotonergic systems, which may be beneficial in treating mood disorders .
Study on Smooth Muscle Activity
A significant study investigated the effects of a related isoquinoline compound on smooth muscle contractility. The findings revealed:
- A reduction in spontaneous contractile activity in smooth muscle tissues when treated with the compound.
- Immunohistochemical analysis showed a 47% reduction in 5-HT receptor activity, indicating an inhibitory effect on serotonergic signaling pathways .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60°C. This property is essential for its application in various experimental settings.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO5 |
| Molecular Weight | 447.531 g/mol |
| Solubility | >10 mg/ml in DMSO |
| Mechanism of Action | Positive allosteric modulator of NMDA receptors |
| Biological Activities | Neuroprotective, Muscle contractility modulation, Antidepressant-like effects |
属性
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-30-20-8-10-21(11-9-20)34-17-24-23-16-26(33-4)25(32-3)14-18(23)12-13-29(24)27(35)28-19-6-5-7-22(15-19)31-2/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOQLPJXZGELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














